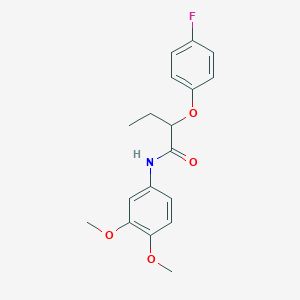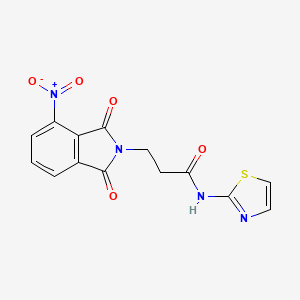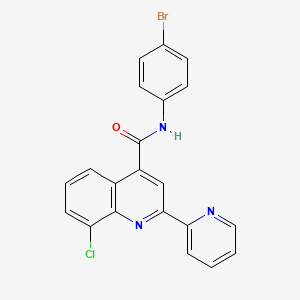![molecular formula C14H11N3O3 B4654855 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4654855.png)
5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
描述
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves strategic functionalization and cyclization steps. For instance, a straightforward synthesis approach has been developed starting from 2-chloropyridine-3-carboxylic acid, leading to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones with significant variations in their substituents, showcasing the structural diversity and the potential for tailoring their properties (Jatczak et al., 2014). Moreover, another study highlights the efficient synthesis of a related core structure, emphasizing the role of ring-closing reactions in forming the pyrido[2,3-d]pyrimidine scaffold, which serves as a foundation for developing biologically active compounds (Rosen et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives features a planar fused-ring system, which is crucial for their interaction with biological targets. Detailed crystallographic analysis reveals that these molecules can form centrosymmetric dimers and are linked into chains by hydrogen bonds, showcasing their potential for forming stable conformations in solid states (Low et al., 2004). This structural arrangement is essential for understanding their reactivity and binding capabilities.
Chemical Reactions and Properties
The chemical reactivity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones is influenced by their functional groups. Studies on their synthetic pathways reveal that these compounds can undergo nucleophilic aromatic substitution, esterification, and amide formation, which are pivotal for introducing diverse substituents and enhancing their pharmacological profile (Jatczak et al., 2014).
Physical Properties Analysis
The solubility, permeability, and clearance values of pyrido[2,3-d]pyrimidine derivatives vary significantly, reflecting their structural diversity. These properties are critical for their biopharmaceutical applications, as they affect absorption, distribution, metabolism, and excretion (ADME) profiles, which are key factors in drug development (Jatczak et al., 2014).
Chemical Properties Analysis
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibit a broad range of chemical properties, depending on their substituents. The presence of functional groups like methoxy and chloro can influence their electronic structure, hydrogen bonding capacity, and overall reactivity. These attributes are essential for their potential therapeutic applications and interaction with biological molecules (Rosen et al., 2009).
作用机制
Target of Action
Derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . Additionally, certain derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones have been shown to inhibit protein tyrosine kinases . These proteins play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It’s known that pi3k inhibitors prevent the activation of the pi3k/akt/mtor pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival . Similarly, protein tyrosine kinase inhibitors block the action of protein tyrosine kinases, which are involved in cell growth and division .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR and protein tyrosine kinase pathways, given its potential inhibitory effects on these enzymes . These pathways are critical for cell survival, growth, and proliferation. By inhibiting these pathways, the compound could potentially slow down or stop the growth of cancer cells.
Result of Action
Given its potential inhibitory effects on pi3k and protein tyrosine kinases, it could potentially induce cell cycle arrest and apoptosis in cancer cells .
未来方向
The future directions for research on 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione could involve further exploration of its biological activities and potential applications, given the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines . Additionally, the development of new synthesis methods could also be a promising direction .
生化分析
Biochemical Properties
It is known that similar compounds in the pyrido[2,3-d]pyrimidin-5-one class have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . This suggests that 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may interact with enzymes such as PI3K, potentially influencing biochemical reactions within the cell.
Cellular Effects
Similar compounds have been shown to exhibit antiproliferative effects, suggesting that they may influence cell division and growth
Molecular Mechanism
Similar compounds have been shown to inhibit protein tyrosine kinases , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-9-4-2-3-8(7-9)10-5-6-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVQPFBZQUZYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4654787.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4654794.png)
![N-(3-chlorophenyl)-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4654797.png)
![ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate](/img/structure/B4654799.png)
![6-cyclopropyl-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654807.png)
![2-[4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]acetamide](/img/structure/B4654809.png)

![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-1-(2,4-difluorophenyl)ethanone](/img/structure/B4654820.png)
![methyl [5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654833.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4654843.png)
![2-[(2-chlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4654859.png)

